2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-4,6-dichloropyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-2-1(4(11)12)3(7)10-5(8)9-2/h(H,11,12)(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVMKIYUNUTJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Derived from Malonic Ester Cyclization
The foundational approach for pyrimidine derivatives often involves malonic ester cyclization, a method highlighted in multiple patents. For instance, CN103936681A describes a route starting with diethyl malonate and acetic acid, proceeding through nitrosation, reduction, formylation, and cyclization with guanidine hydrochloride. The final chlorination step employs quaternary ammonium salts as catalysts, achieving a 74% yield with 99% purity.
To adapt this route for 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid, the formamido intermediate (position 5) must undergo oxidation or hydrolysis. While the patent focuses on preserving the formamido group through fractional hydrolysis under alkaline conditions, converting this group to a carboxylic acid would require stringent oxidative conditions. For example, using potassium permanganate ($$KMnO4$$) or chromium trioxide ($$CrO3$$) in acidic media could oxidize the formamide (-NHCHO) to a carboxylic acid (-COOH). However, such harsh conditions risk degrading the pyrimidine ring, necessitating careful temperature control (40–60°C) and stoichiometric adjustments.
Chlorination Strategies and Catalyst Optimization
Chlorination is a critical step in introducing dichloro substituents at positions 4 and 6. US5698695A outlines a solvent-free method using phosphorus oxychloride ($$POCl3$$) and $$N,N$$-dimethylaniline as an acid scavenger, achieving high yields of 2-amino-4,6-dichloropyrimidine. This protocol avoids side reactions by maintaining a molar ratio of $$POCl3$$ to substrate between 3.4:1 and 4.2:1, with temperatures controlled at 55–68°C.
For the 5-carboxylic acid derivative, chlorination must precede the introduction of the carboxylic acid group to prevent dechlorination. A two-step process could involve:
- Chlorinating 2-amino-4,6-dihydroxypyrimidine using $$POCl_3$$ to obtain the dichloro intermediate.
- Oxidizing the 5-position substituent (e.g., a methyl or formamido group) to a carboxylic acid.
Catalysts such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance chlorination efficiency by stabilizing transition states, as noted in CN103936681A . These catalysts reduce reaction times and improve selectivity, which is critical when working with thermally sensitive intermediates.
Hydrolysis and Oxidation of Formamido Intermediates
The formamido group (-NHCHO) in FADCP serves as a precursor for carboxylic acid synthesis. CN105646372A demonstrates the hydrogenation of 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine to form 2,5-diamino-4,6-dimethoxypyrimidine, followed by formylation with $$N,N$$-dimethylformamide (DMF). To convert the formamido group to carboxylic acid, acidic hydrolysis with concentrated hydrochloric acid ($$HCl$$) or sulfuric acid ($$H2SO4$$) at elevated temperatures (80–100°C) could cleave the formamide bond, yielding the carboxylic acid.
However, competing reactions, such as over-hydrolysis leading to deamination, must be mitigated. Buffer systems, as described in CN105949133A , regulate pH during hydrolysis to favor carboxylic acid formation. For example, maintaining a pH of 0.5–3.0 during the first hydrolysis step and 3–5 in the second step optimizes selectivity.
Comparative Analysis of Methodologies
*Theoretical estimates based on analogous reactions.
Industrial Scalability and Environmental Considerations
Scalable production of this compound demands cost-effective catalysts and solvent recovery systems. CN103936681A highlights the use of quaternary ammonium salts, which are recyclable and reduce waste. Additionally, replacing traditional chlorination agents like $$PCl5$$ with $$POCl3$$ minimizes phosphorous waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles through aromatic nucleophilic substitution (SNAr) reactions.
Amination: The amino group can participate in amination reactions, forming new derivatives.
Condensation: The compound can undergo condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Alkoxide ions, amines, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Catalysts like ceric ammonium nitrate (CAN) are used in some condensation reactions.
Solvents: Solvents such as DCM, ethanol, and dimethylformamide (DMF) are frequently used in these reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Industrial Production
In industrial settings, continuous flow reactors and automated systems enhance the yield and efficiency of the synthesis process. The purification process remains similar to laboratory methods but is optimized for scale.
Pharmacological Applications
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid has been investigated for its role in developing antiviral agents and cancer therapies:
- Antiviral Activity : It serves as an intermediate in synthesizing antiviral nucleotide derivatives. Research indicates that derivatives of this compound can inhibit viral replication by interfering with nucleic acid synthesis pathways .
- Cancer Treatment : The compound has shown promise as an inhibitor of epidermal growth factor receptor (EGFR), which is crucial in lung cancer treatment. Studies have demonstrated its ability to block pathways that lead to tumor growth .
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammation pathways, with comparable efficacy to established anti-inflammatory drugs like celecoxib .
Enzyme Inhibition Studies
Recent studies have evaluated various derivatives of this compound for their inhibitory effects on β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes. One derivative exhibited significantly higher inhibitory activity compared to standard compounds .
Case Study 1: Antiviral Nucleotide Derivatives
A study focused on synthesizing N-(2-amino-4,6-dichloro-pyrimidine-5-yl)formamide as an intermediate for antiviral agents demonstrated that this compound could be effectively converted into various nucleotide derivatives with potent antiviral activity against several viruses .
Case Study 2: Cancer Therapeutics
In vitro studies have shown that derivatives of this compound can inhibit EGFR signaling pathways, leading to reduced proliferation of cancer cells. This positions the compound as a potential lead in developing targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses . The specific pathways involved depend on the particular application and the target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Position 5 Substitutions: The carboxylic acid group in the target compound enhances hydrophilicity compared to methyl (193.5 g/mol), methoxy (194.02 g/mol), or fluorine (182.5 g/mol) substituents. This may improve aqueous solubility but reduce membrane permeability . The 5-fluoro derivative exhibits the highest NO-inhibitory activity (IC₅₀: 2 μM), suggesting electron-withdrawing groups at position 5 enhance bioactivity. However, the carboxylic acid analog’s activity (IC₅₀: 9–36 μM) is moderate, possibly due to steric or electronic effects .
Chlorine vs. Hydroxyl Groups: 2-Amino-4,6-dihydroxypyrimidines (hydroxyl groups at 4,6-positions) lack NO-inhibitory activity entirely, underscoring the necessity of chlorine atoms for this biological function .
Biological Activity
2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound features an amino group, two chlorine atoms, and a carboxylic acid group, which contribute to its interactions with various biological targets. The following sections will provide a comprehensive overview of its biological activity, including mechanisms of action, effects on specific cellular processes, and relevant case studies.
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This action blocks the enzymatic activity crucial for cellular functions.
- Receptor Antagonism : It may act as a receptor antagonist, preventing the binding of natural ligands and modulating cellular responses. This property is significant in therapeutic applications targeting specific pathways.
Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits antioxidant properties. It has been shown to inhibit nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory effects. The most potent derivative in this context was identified as 5-fluoro-2-amino-4,6-dichloropyrimidine with an IC50 value of 2 μM .
Antimicrobial Activity
Research indicates that derivatives of 2-amino-4,6-dichloro-pyrimidine possess antimicrobial properties against various Gram-positive pathogens. For instance, studies have reported structure-dependent antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell culture models (A549 human pulmonary cancer cells), certain derivatives demonstrated significant cytotoxicity. For example, one derivative reduced cell viability by 67.4% compared to control treatments .
Case Study 1: NO Production Inhibition
In a pilot screening involving mouse peritoneal cells, a series of 5-substituted derivatives were tested for their ability to inhibit NO production. Compounds B1-B12 showed significant suppression of NO production at varying concentrations, with the most effective compound (B12) achieving nearly complete inhibition at low concentrations (IC50 = 2 μM) .
Case Study 2: Anticancer Efficacy
In another study focusing on anticancer efficacy, compounds derived from 2-amino-4,6-dichloro-pyrimidine were subjected to viability assays against A549 cells. The results indicated that the incorporation of specific substituents significantly enhanced the anticancer activity of these compounds. For instance, the addition of a 3,5-dichloro substituent resulted in a reduction in cell viability to just 24.5% .
Comparative Table of Biological Activities
| Activity Type | Compound | IC50 Value (μM) | Notes |
|---|---|---|---|
| Nitric Oxide Inhibition | B12 | 2 | Most effective in inhibiting NO production |
| Antimicrobial | Various derivatives | Varies | Effective against S. aureus and E. faecalis |
| Anticancer | Various derivatives | 24.5 | Significant reduction in A549 cell viability |
Q & A
Q. What are the standard synthetic routes for 2-Amino-4,6-dichloro-pyrimidine-5-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via sequential chlorination and carboxylation of pyrimidine precursors. Key steps include:
- Chlorination: Reacting 5-aminopyrimidine derivatives with POCl₃ or PCl₅ under reflux to introduce chloro groups at positions 4 and 6 .
- Carboxylation: Utilizing CO₂ insertion or coupling with activated carbonyl reagents (e.g., oxalyl chloride) to functionalize position 5 .
Optimization Tips: - Use anhydrous conditions and catalysts like DMAP to enhance carboxylation efficiency.
- Purify intermediates via recrystallization (ethanol/water mixtures) to minimize side products .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro groups at C4/C6, carboxylic acid at C5) .
- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.96 for C₅H₄Cl₂N₃O₂) .
Q. What are the key stability considerations for storing this compound?
Methodological Answer:
- Solvent Sensitivity: Avoid dimethyl sulfoxide (DMSO) due to potential decomposition; use methanol or acetonitrile for stock solutions .
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of chloro groups .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to minimize carboxylic acid degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Q. What strategies can resolve contradictory data in biological activity studies (e.g., antiglycation vs. enzyme inhibition)?
Methodological Answer:
- Control Experiments: Replicate assays under identical conditions (pH, temperature, solvent) to isolate variables .
- Mechanistic Profiling: Use kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .
- Structural Analog Testing: Compare activity of derivatives (e.g., 6-chloro-2-aryl-imidazopyridines) to identify pharmacophoric motifs .
Q. How can regioselectivity be controlled during derivatization (e.g., amidation of the carboxylic acid group)?
Methodological Answer:
Q. What catalytic systems optimize coupling reactions (e.g., Suzuki-Miyaura) for pyrimidine ring functionalization?
Methodological Answer:
Q. How can researchers differentiate polymorphic forms of this compound?
Methodological Answer:
Q. What methodologies assess the compound’s antioxidant activity, and how are results interpreted?
Methodological Answer:
Q. What are the best practices for handling hazardous intermediates (e.g., chlorinated byproducts)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
